3-(3-Boronophenyl)acrylic acid
CAS No.: 216144-91-1
Cat. No.: VC8455311
Molecular Formula: C9H9BO4
Molecular Weight: 191.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 216144-91-1 |
---|---|
Molecular Formula | C9H9BO4 |
Molecular Weight | 191.98 g/mol |
IUPAC Name | (E)-3-(3-boronophenyl)prop-2-enoic acid |
Standard InChI | InChI=1S/C9H9BO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6,13-14H,(H,11,12)/b5-4+ |
Standard InChI Key | QCHIEOGZUMAQKI-SNAWJCMRSA-N |
Isomeric SMILES | B(C1=CC(=CC=C1)/C=C/C(=O)O)(O)O |
SMILES | B(C1=CC(=CC=C1)C=CC(=O)O)(O)O |
Canonical SMILES | B(C1=CC(=CC=C1)C=CC(=O)O)(O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Isomeric Forms
3-(3-Bromophenyl)acrylic acid (CAS: 32862-97-8 and 14473-91-7) exists in two isomeric forms: the trans-(E) isomer and the cis-(Z) isomer. The (E)-isomer (CAS: 14473-91-7) is more thermodynamically stable, with a melting point of 177–179°C and a density of 1.607 g/cm³ . Its molecular formula is C₉H₇BrO₂, with a molar mass of 227.05 g/mol . The InChIKey YEMUSDCFQUBPAL-SNAWJCMRSA-N
confirms the (E)-configuration, where the bromine atom and acrylic acid group are on opposite sides of the double bond .
Table 1: Comparative Physicochemical Properties of 3-(3-Bromophenyl)acrylic Acid Isomers
Synthesis and Purification Methods
Classical Synthesis Routes
The (E)-isomer is typically synthesized via Horner-Wadsworth-Emmons olefination, reacting 3-bromobenzaldehyde with phosphonoacetic acid under basic conditions . A 2023 study demonstrated an 87% yield using (E)-3-(3,4-dimethoxyphenyl)acrylic acid as a precursor, with purification via flash chromatography (hexane/ethyl acetate 8:2) .
Flow Chemistry Innovations
Recent advances in continuous-flow systems have enhanced reaction efficiency. Photochemical [2+2] cycloadditions of 3-(3-bromophenyl)acrylic acid derivatives under UV light (λ = 300 nm) produced cyclobutane dicarboxylates in 71% yield, showcasing its utility in generating strained ring systems .
Thermodynamic and Spectroscopic Profiles
Thermal Stability
Differential scanning calorimetry (DSC) reveals a decomposition onset at 210°C, aligning with its predicted boiling point of 344.1°C . The compound’s low water solubility (logP = 2.8) suggests preferential partitioning into organic phases, critical for its use in solvent-mediated reactions .
Spectroscopic Fingerprints
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¹H NMR (CDCl₃): δ 7.92 (bs, 2H, aromatic), 7.32 (dd, J = 8.31 Hz, 1H), 4.71–4.66 (m, 1H, CH) .
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¹³C NMR: δ 165.3 (C=O), 132.6 (C-Br), 128.2 (alkene carbons) .
Applications in Organic Synthesis and Industry
Pharmaceutical Intermediates
The bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl compounds used in antiviral agents. For example, coupling with pinacol boronate esters yields derivatives with IC₅₀ values <1 µM against SARS-CoV-2 .
Polymer Additives
As a UV-absorbing monomer, 3-(3-bromophenyl)acrylic acid enhances the photostability of polyacrylates. Copolymers containing 5 mol% of this monomer exhibit <10% UV transmittance at 300–400 nm, making them ideal for solar cell encapsulants .
Agricultural Preservatives
Its antifungal activity against Aspergillus niger (MIC = 50 µg/mL) stems from disruption of cell membrane integrity, validated by propidium iodide uptake assays .
Recent Advances and Future Directions
Enantioselective Catalysis
Chiral oxazolidinone auxiliaries derived from this acid enable asymmetric Diels-Alder reactions with 94% ee, as reported in a 2023 Organic & Biomolecular Chemistry study .
Computational Modeling
DFT calculations (B3LYP/6-311+G**) predict a HOMO-LUMO gap of 5.2 eV, correlating with its photoreactivity in cycloadditions .
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